N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23(24(10-12-29-13-11-24)18-6-2-1-3-7-18)26-19-14-25-27(15-19)16-20-17-30-21-8-4-5-9-22(21)31-20/h1-9,14-15,20H,10-13,16-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOLHVGIIUNRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a pyrazole moiety, known for its diverse pharmacological properties, and a benzodioxin component that may contribute to its therapeutic effects.
Pharmacological Properties
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Moiety : Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research indicates that compounds containing pyrazole can inhibit various enzymes and receptors associated with inflammatory pathways and cancer progression .
- Benzodioxin Structure : Compounds with benzodioxin structures have been reported to exhibit neuroprotective and antioxidant properties, which may enhance the therapeutic potential of the pyrazole derivative in treating neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Compounds showed up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Activity : Pyrazole derivatives have also been evaluated for antimicrobial properties against various bacterial strains. Notably, some compounds demonstrated significant activity against E. coli and S. aureus, indicating their potential as antibacterial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide, as effective anti-cancer agents. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated significant inhibitory effects on growth in MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent activity .
Anti-inflammatory Properties
Compounds containing the pyrazole scaffold have also been researched for their anti-inflammatory properties. Studies indicate that certain pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases.
Enzyme Inhibition Studies
Enzyme Inhibitors
Research has shown that this compound can act as an enzyme inhibitor. For instance, related compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in the management of Type 2 diabetes mellitus and Alzheimer's disease respectively . These studies suggest that the compound may hold therapeutic potential in metabolic disorders and neurodegenerative diseases.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. The literature provides various synthetic pathways that leverage existing methodologies to create derivatives with enhanced biological activity .
Case Studies and Research Findings
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Bouabdallah et al. (2022) | Pyrazole derivatives | Cancer cell lines | Significant cytotoxicity against Hep-2 and P815 |
| Wei et al. (2022) | Ethyl derivatives | A549 cell line | IC50 = 26 µM |
| Fan et al. (2022) | Hydrazide derivatives | A549 cell line | Induced autophagy without apoptosis |
These case studies illustrate the ongoing research efforts to characterize the pharmacological profiles of pyrazole-based compounds and their potential applications in treating various diseases.
Comparison with Similar Compounds
Table 1: Comparison with Key Structural Analogs
Key Observations:
Benzodioxin Motif: The benzodioxin group in the target compound and 949259-82-9 () may improve metabolic stability compared to simpler ethers or alkyl chains .
Pyrazole vs. Other Heterocycles :
- The target’s pyrazole ring differs from Example 53’s pyrazolo-pyrimidine (), which has a fused ring system likely increasing rigidity and binding affinity .
- Pyrazol-3-one derivatives () often exhibit hydrogen-bonding capacity, but the target’s unsubstituted pyrazole may prioritize hydrophobic interactions .
Carboxamide and Solubility :
- The phenyloxane carboxamide in the target compound parallels the sulfonamide and benzamide groups in and , which are critical for solubility and target engagement .
Q & A
Q. What are the key structural features of the compound, and how can they be experimentally validated?
The compound contains a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring substituted with a methyl group, and a 4-phenyloxane-4-carboxamide scaffold. Structural confirmation requires:
- Single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify proton environments and connectivity, particularly for the benzodioxin and oxane moieties .
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
Q. What synthetic strategies are reported for this compound, and what are critical reaction conditions?
While direct synthesis data are limited, analogous heterocyclic systems suggest:
- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core .
- Coupling reactions : Amide bond formation between the pyrazole and oxane-carboxamide units via EDCI/HOBt activation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict target binding interactions?
- Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking to account for conformational changes .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
- Post-docking analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess binding stability .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the benzodioxin with a benzothiopyran) to identify pharmacophore requirements .
- Meta-analysis : Use tools like Rosetta or MOE to correlate structural features with activity trends across studies .
Q. What computational methods are recommended for analyzing electronic properties and reactivity?
- Density Functional Theory (DFT) : Perform B3LYP/6-31G(d,p) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or DMSO environments .
- Correlation with experiment : Validate computed IR/Raman spectra against experimental data to refine force fields .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step synthesis?
- Intermediate stability : Protect reactive groups (e.g., carboxamide) with tert-butoxycarbonyl (Boc) during benzodioxin coupling .
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps .
Q. What strategies improve crystallization for XRD studies?
- Solvent selection : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth .
- Temperature control : Maintain a stable temperature (±0.1°C) during crystallization .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to reconcile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
